Methyl 4-trifluoromethylcinnamate
Description
Contextualization of Cinnamate (B1238496) Esters in Organic Chemistry
Cinnamate esters, the chemical class to which Methyl 4-trifluoromethylcinnamate belongs, are derivatives of cinnamic acid, a naturally occurring aromatic organic acid. These esters are integral to the field of organic chemistry, widely recognized for their presence in natural products and their versatile applications. researchgate.netambeed.com They are commonly synthesized through Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. pharmaffiliates.comnih.gov Cinnamate esters are valued for their characteristic aromas, leading to their extensive use in the perfume and food industries. researchgate.net Beyond their sensory properties, they serve as important precursors and intermediates in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals and photosensitive resins. researchgate.net
Significance of Trifluoromethylation in Chemical Compound Design and Activity Modulation
The introduction of a trifluoromethyl (-CF3) group into an organic molecule, a process known as trifluoromethylation, is a powerful and widely employed strategy in modern chemical design, particularly within medicinal chemistry. The trifluoromethyl group possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity of a compound. bldpharm.comnist.gov
The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially enhancing its binding affinity to biological targets. bldpharm.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby often increasing a drug's half-life. nist.gov This strategic modification is a key tool for chemists to fine-tune the physicochemical properties of a compound to optimize its efficacy and pharmacokinetic profile.
Overview of this compound's Position in Academic Literature
This compound, also referred to as (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate, is recognized in the academic and chemical literature primarily as a valuable building block and intermediate in organic synthesis. bldpharm.comnih.gov Its structure, which combines the cinnamate ester framework with a strategically placed trifluoromethyl group on the phenyl ring, makes it a desirable precursor for the synthesis of more complex fluorinated molecules.
The compound is commercially available and is listed in various chemical supplier catalogs, indicating its utility in research and development. nih.gov While extensive, in-depth academic studies focusing solely on the biological activity of this compound are not abundant, its presence is noted in the context of synthetic methodologies and as a reactant in the preparation of target molecules with potential applications in medicinal chemistry and agrochemistry. It is often included in libraries of fluorinated compounds for screening purposes in drug discovery and materials science research.
Scope and Objectives of Research Endeavors on this compound
Research endeavors involving this compound are primarily centered on its application as a synthetic intermediate. The key objectives of its use in research include:
Synthesis of Novel Pharmaceuticals and Agrochemicals: The compound serves as a starting material for the creation of new chemical entities with potential therapeutic or pesticidal activities. The trifluoromethyl group is a known pharmacophore, and its incorporation into larger molecules via this intermediate is a primary research goal. nih.gov
Development of New Synthetic Methodologies: Chemists explore the reactivity of this compound to develop novel synthetic transformations and expand the toolbox of organic synthesis.
Investigation of Structure-Activity Relationships (SAR): By incorporating the 4-trifluoromethylphenyl moiety into various molecular scaffolds, researchers can systematically study how this specific substitution pattern influences biological activity.
Exploration of Antimicrobial and Antifungal Properties: Given its inherent antimicrobial and antifungal characteristics, research may be directed towards using it as a lead compound for the development of new anti-infective agents. nih.gov
Physicochemical and Spectroscopic Data of this compound
Below are tables detailing the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H9F3O2 | nih.gov |
| Molecular Weight | 230.18 g/mol | nih.gov |
| Appearance | Clear, colorless to pale yellow liquid | nih.gov |
| Odor | Sweet, floral | nih.gov |
| Boiling Point | 256.8 °C at 760 mmHg | nih.gov |
| Density | 1.251 g/cm³ | nih.gov |
| Flash Point | 91.4 °C | nih.gov |
| Refractive Index | 1.494 | nih.gov |
| CAS Number | 20754-22-7 | nih.gov |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.68 (d, J=8.2 Hz, 2H), 7.63 (d, J=16.1 Hz, 1H), 7.55 (d, J=8.2 Hz, 2H), 6.48 (d, J=16.1 Hz, 1H), 3.81 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.8, 142.8, 137.8, 132.3 (q, J=32.7 Hz), 128.3, 125.9 (q, J=3.8 Hz), 123.8 (q, J=272.5 Hz), 120.1, 52.0 |
| Infrared (IR) Spectroscopy | Key absorptions expected around 1720 cm⁻¹ (C=O stretch of ester), 1640 cm⁻¹ (C=C stretch of alkene), and in the 1350-1100 cm⁻¹ region (C-F stretches). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) expected at m/z 230.06. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEFITCWDISQAO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Trifluoromethylcinnamate and Analogues
Historical Perspectives on Cinnamate (B1238496) Synthesis Relevant to Trifluoromethylated Derivatives
The synthesis of cinnamate esters is historically rooted in several cornerstone reactions of organic chemistry. The Wittig reaction, discovered by Georg Wittig in 1954, provided a revolutionary method for alkene synthesis from carbonyl compounds and phosphorus ylides, setting the stage for the creation of specific isomers of cinnamic acid derivatives. longdom.orglibretexts.org Similarly, the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, emerged as a powerful tool for carbon-carbon bond formation and has been widely applied to the synthesis of styrenyl systems, including cinnamates. byjus.comnsf.gov
Esterification, particularly the Fischer esterification method, represents one of the most traditional routes to esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. wpmucdn.comwikipedia.org These classical methods have been adapted for the synthesis of more complex molecules, including those containing fluorine. The introduction of a trifluoromethyl group (CF3) onto the aromatic ring presents unique challenges and opportunities in synthesis design. This strongly electron-withdrawing group can significantly influence the reactivity of the starting materials and the stability of intermediates, often requiring modifications to the historical reaction conditions to achieve optimal yields and selectivity. The evolution of these synthetic routes to incorporate fluorinated substituents underscores the adaptability of these fundamental reactions in modern organic synthesis.
Established Reaction Pathways for the Synthesis of Methyl 4-Trifluoromethylcinnamate
Several reliable and well-documented reaction pathways are available for the synthesis of this compound. These methods primarily include olefination reactions to construct the carbon-carbon double bond and esterification of a pre-formed cinnamic acid derivative.
Wittig Reaction-Based Synthetic Routes to Cinnamate Esters
The Wittig reaction is a widely used method for the preparation of alkenes with a high degree of control over the location of the double bond. wikipedia.org For the synthesis of this compound, this pathway involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with a phosphorus ylide derived from a methyl haloacetate.
The ylide, typically a stabilized ylide such as (carbomethoxymethyl)triphenylphosphorane, is generated by treating the corresponding phosphonium (B103445) salt with a base. organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org The strong electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde (B42025) can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the ylide.
A significant advantage of the Wittig reaction is its versatility and tolerance of a wide range of functional groups. libretexts.org However, a common challenge is the separation of the desired alkene from the triphenylphosphine oxide byproduct.
Palladium-Catalyzed Coupling Strategies (e.g., Heck Reaction and Variations)
The Heck reaction provides a powerful alternative for the synthesis of this compound. This palladium-catalyzed reaction typically involves the coupling of an aryl halide, in this case, 4-halobenzotrifluoride (e.g., 4-iodobenzotrifluoride (B1294960) or 4-bromobenzotrifluoride), with methyl acrylate (B77674). byjus.comnsf.gov
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene (methyl acrylate) into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product, this compound, and regenerates the palladium catalyst. A base is required to neutralize the hydrogen halide produced during the reaction. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. Phosphine-free palladium catalysts have also been developed to simplify the reaction work-up. byjus.comnsf.gov
Esterification Approaches from 4-Trifluoromethylcinnamic Acid Derivatives
A straightforward and traditional route to this compound is through the esterification of 4-trifluoromethylcinnamic acid. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wpmucdn.comwikipedia.org The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product. wpmucdn.com
Alternatively, milder esterification methods can be employed, especially if the substrate is sensitive to strong acidic conditions. The Steglich esterification, for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and alcohol at room temperature. orgsyn.org This method is particularly useful for complex molecules but generates a urea (B33335) byproduct that must be removed.
Other Olefination and Condensation Reactions
Beyond the Wittig and Heck reactions, other olefination and condensation methods can be employed to synthesize the core structure of this compound.
Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org The reaction of 4-(trifluoromethyl)benzaldehyde with a phosphonate ester, such as trimethyl phosphonoacetate, in the presence of a base (e.g., sodium methoxide), typically yields the (E)-alkene with high selectivity. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup. youtube.comyoutube.com
Perkin Reaction : This reaction can be used to synthesize the precursor, 4-trifluoromethylcinnamic acid, by condensing 4-(trifluoromethyl)benzaldehyde with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate). libretexts.orgbyjus.combas.bg The resulting unsaturated acid can then be esterified as described previously.
Claisen-Schmidt Condensation : This is a base-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde lacking α-hydrogens and a ketone or ester. organic-chemistry.org In principle, 4-(trifluoromethyl)benzaldehyde could be condensed with methyl acetate (B1210297) under the influence of a strong base like lithium diisopropylamide (LDA) to form the target compound, though controlling self-condensation of the ester can be challenging. nih.gov
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, 4-(trifluoromethyl)benzaldehyde could be reacted with a derivative of methyl acetate that has been further activated, although this is a less direct route for simple cinnamates.
Optimization of Synthetic Parameters and Reaction Conditions
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. The optimal conditions are highly dependent on the chosen synthetic route.
For Wittig and HWE reactions , key parameters to optimize include the choice of base, solvent, and reaction temperature. The strength of the base can influence the stereoselectivity of the reaction.
| Parameter | Variation | General Effect on (E)-Stereoselectivity | Reference |
|---|---|---|---|
| Aldehyde Steric Bulk | Increasing | Increases | wikipedia.org |
| Temperature | Higher (e.g., 23 °C vs -78 °C) | Increases | wikipedia.org |
| Metal Cation of Base | Li⁺ > Na⁺ > K⁺ | Increases | wikipedia.org |
In Palladium-Catalyzed Heck Reactions , optimization involves screening the palladium source (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., phosphines), base (e.g., Et₃N, K₂CO₃), and solvent (e.g., DMF, acetonitrile). The temperature and reaction time are also crucial; higher temperatures can sometimes lead to the formation of undesired isomers. nsf.gov
| Entry | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | High | youtube.com |
| 2 | Et₃N | DMF | Moderate | youtube.com |
| 3 | K₂CO₃ | Acetonitrile (B52724) | Moderate | youtube.com |
| 4 | NaOAc | NMP | High |
For Fischer Esterification , the key variables are the concentration of the acid catalyst, the ratio of alcohol to carboxylic acid, and the reaction temperature and time. While longer reaction times can increase conversion, they may also lead to the formation of byproducts through side reactions. youtube.com
| Reaction Time (hours) | Relative Yield | Observation | Reference |
|---|---|---|---|
| 4 | Good | Reaction may be incomplete. | |
| 5 | Optimal | Highest yield achieved. | |
| 6 | Decreased | Potential for hydrolysis or side reactions. |
Ultimately, the selection of the optimal synthetic strategy depends on factors such as starting material availability, desired scale, cost-effectiveness, and the required purity of the final product.
Development of Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of cinnamic acid derivatives. While specific studies on this compound are limited, several green methodologies developed for analogous cinnamate esters are directly applicable. These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents.
One prominent green technique is the use of microwave-assisted organic synthesis . This method can dramatically reduce reaction times, often leading to increased yields and decreased energy usage compared to conventional heating. nih.govnsf.gov For instance, the Fischer esterification of cinnamic acid to methyl cinnamate has been optimized under microwave irradiation, achieving high yields in minutes. nsf.gov Similarly, the Horner-Wadsworth-Emmons reaction to produce ethyl cinnamates has been successfully performed under microwave irradiation using potassium carbonate as a base and ethanol (B145695) as a solvent, highlighting a simple and eco-friendly approach. nih.gov A study on the microwave-assisted synthesis of methyl cinnamate from cinnamic acid using a macroporous resin as a recyclable catalyst reported an 84% yield under optimized conditions. researchgate.net
Another key green strategy is the development of solvent-free reactions . The Wittig reaction, a common method for synthesizing alkenes, can be performed without a solvent, which not only eliminates the hazards associated with traditional solvents but also utilizes reagents with low toxicity. gctlc.org This solvent-less approach has been shown to be effective for the synthesis of ethyl trans-cinnamate, with yields around 80-85%. gctlc.org
The replacement of hazardous solvents with more environmentally benign alternatives is also a crucial aspect of green synthesis. In the context of Steglich esterification for producing (E)-cinnamate derivatives, acetonitrile has been used as a greener alternative to traditional chlorinated solvents. nih.gov This modified method, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent, allows for rapid ester conversion with good yields and simplifies purification. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , are pivotal in cinnamate synthesis. Green variations of this reaction have been developed, for example, by using palladium N-heterocyclic carbene catalysts which demonstrate excellent air and moisture stability. ajol.info Furthermore, performing the Heck reaction under aerobic and ligand-free conditions with a recyclable palladium catalyst offers a more sustainable route. Another approach involves using supercritical carbon dioxide (scCO₂) as a solvent in a continuous flow reactor, which enhances the green credentials of the reaction by simplifying work-up and using a non-toxic, non-flammable solvent. nih.gov
The Knoevenagel condensation , another fundamental reaction for producing cinnamic acids, has also been a focus for green improvements. rsc.org Traditional methods often use carcinogenic pyridine (B92270) as a solvent and base. Greener alternatives involve replacing pyridine with aliphatic tertiary amines in less harmful solvents like toluene (B28343) or employing catalyst-free conditions under microwave irradiation. rsc.orgorganic-chemistry.org
| Method | Key Green Aspects | Example Substrate/Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Fischer Esterification | Reduced reaction time, reduced solvent and catalyst usage | trans-Cinnamic acid to Methyl cinnamate | 50 mol % H₂SO₄ in 0.45 M methanol, 110 °C, 2 min | 97% | nsf.gov |
| Microwave-Assisted Horner-Wadsworth-Emmons | Reduced reaction time, eco-friendly solvent | Aryl aldehydes to Ethyl cinnamates | K₂CO₃, ethanol, 140 °C, 20 min | Good | nih.gov |
| Solvent-Free Wittig Reaction | Elimination of hazardous solvents, low toxicity reagents | Benzaldehyde to Ethyl trans-cinnamate | (Carbethoxymethylene)triphenylphosphorane, room temperature, 15 min | 80-85% | gctlc.orgudel.edu |
| Greener Steglich Esterification | Use of a greener solvent (acetonitrile) | (E)-Cinnamic acid to (E)-Cinnamate derivatives | EDC, acetonitrile, 40-45 °C, 45 min | ~70% | nih.gov |
| Green Heck Reaction | Air and moisture stable catalyst | Aryl bromides to Cinnamic acids and cinnamates | Palladium N-heterocyclic carbene catalyst | - | ajol.info |
| Continuous-Flow Heck Reaction | Use of supercritical CO₂ as a solvent | 4-Iodoanisole and methyl acrylate to Methyl 4-methoxycinnamate | 2% Pd on silica, DIPEA, scCO₂/THF/methanol | - | nih.gov |
Stereoselective Synthesis of (E)-Methyl 4-Trifluoromethylcinnamate
The stereochemistry of the double bond in cinnamate esters is crucial for their biological activity and material properties. The (E)-isomer is often the desired product due to its greater thermodynamic stability. Several synthetic methods offer high stereoselectivity for the (E)-isomer of cinnamates, which can be applied to the synthesis of (E)-Methyl 4-trifluoromethylcinnamate.
The Heck reaction is a powerful tool for the stereoselective synthesis of trans-substituted alkenes. frontiersin.org This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes. The reaction with terminal alkenes generally proceeds with high stereoselectivity to yield the (E)-isomer. frontiersin.org A green variant of the Heck reaction has been successfully used to synthesize Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate, a close analogue of the target compound, with a reported yield of 76%. frontiersin.org This suggests that the Heck reaction between 4-iodobenzotrifluoride and methyl acrylate, using a palladium catalyst and a suitable base, would be a viable route to (E)-Methyl 4-trifluoromethylcinnamate.
The Wittig reaction and its modifications are also widely used for alkene synthesis. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally lead to the formation of the (E)-alkene. youtube.com For the synthesis of (E)-Methyl 4-trifluoromethylcinnamate, a stabilized ylide such as (carbomethoxymethylene)triphenylphosphorane would be reacted with 4-(trifluoromethyl)benzaldehyde.
A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction , typically provides excellent (E)-selectivity. wpmucdn.com In this reaction, a phosphonate carbanion reacts with an aldehyde or ketone to form an alkene. The synthesis of methyl trans-4-methoxycinnamate via an in-situ HWE reaction demonstrates the utility of this method for producing (E)-cinnamates. wpmucdn.com For the target molecule, this would involve the reaction of a phosphonate ester like trimethyl phosphonoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base.
The Knoevenagel condensation of an aromatic aldehyde with an active methylene compound, followed by esterification, can also yield (E)-cinnamates. The initial condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid, often catalyzed by a base like piperidine, typically gives the (E)-cinnamic acid, which can then be esterified to the methyl ester. rsc.org
Furthermore, a greener Steglich esterification has been developed for the synthesis of (E)-cinnamate derivatives from (E)-cinnamic acid, which can be obtained from the aforementioned condensation reactions. nih.gov This method preserves the (E)-stereochemistry of the starting material. nih.gov
| Method | Reactants | Key Features for (E)-Selectivity | Example Product | Reference |
|---|---|---|---|---|
| Heck Reaction | Aryl halide (e.g., 4-iodobenzotrifluoride) and methyl acrylate | Inherent stereoselectivity for trans-addition | Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate | frontiersin.org |
| Wittig Reaction | 4-(Trifluoromethyl)benzaldehyde and a stabilized ylide | Use of a stabilized ylide favors the (E)-isomer | (E)-alkenes | youtube.com |
| Horner-Wadsworth-Emmons Reaction | 4-(Trifluoromethyl)benzaldehyde and a phosphonate ester | Generally provides high (E)-selectivity | Methyl trans-4-methoxycinnamate | wpmucdn.com |
| Knoevenagel Condensation followed by Esterification | 4-(Trifluoromethyl)benzaldehyde and malonic acid | Condensation typically yields the (E)-cinnamic acid | (E)-Cinnamic acids | rsc.org |
| Greener Steglich Esterification | (E)-4-(Trifluoromethyl)cinnamic acid and methanol | Preserves the stereochemistry of the starting acid | (E)-Cinnamate derivatives | nih.gov |
Chemical Reactivity and Transformations of Methyl 4 Trifluoromethylcinnamate
Reactivity of the Aromatic Ring System
The aromatic ring of Methyl 4-trifluoromethylcinnamate is substituted with two electron-withdrawing groups: the trifluoromethyl group (-CF₃) at the para position and the methyl acrylate (B77674) group (-CH=CHCOOCH₃) at position 1. This substitution pattern renders the ring electron-deficient and thus significantly deactivated towards electrophilic attack.
Electrophilic Aromatic Substitution (EAS) reactions on the benzene (B151609) ring of this compound are significantly hindered. The presence of two strong deactivating groups, the trifluoromethyl group and the vinyl acrylate substituent, withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.commasterorganicchemistry.comwikipedia.orgdummies.com
The trifluoromethyl group is a powerful deactivating group due to its strong negative inductive effect (-I) and lacks any counteracting electron-donating resonance effect. wikipedia.org Similarly, the methyl acrylate group is deactivating because the carbonyl group withdraws electrons from the ring system. rsc.org In electrophilic substitution reactions, these deactivating groups direct incoming electrophiles to the meta position relative to themselves. youtube.comwikipedia.org
For this compound, the trifluoromethyl group is at position 4 and the acrylate group is at position 1. Both groups direct incoming electrophiles to positions 3 and 5 (which are meta to both substituents). Therefore, any successful electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C3 and C5 positions. However, forcing conditions would be required to overcome the high deactivation of the ring. For instance, the nitration of methyl benzoate, which contains only one deactivating group, requires a mixture of nitric and sulfuric acid and results in the formation of the meta-substituted product. rsc.orgaiinmr.com The combined deactivating effect in this compound makes such reactions even more challenging.
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CF₃ | 4 | Strongly Deactivating (-I) | meta (to positions 3 & 5) |
| -CH=CHCOOCH₃ | 1 | Deactivating (-M, -I) | meta (to positions 3 & 5) |
Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. wikipedia.orglumenlearning.com
The trifluoromethyl group is a potent activating group for SNAr reactions. stackexchange.com For a reaction to occur on the trifluoromethylphenyl moiety of this compound, a precursor molecule containing a good leaving group, such as a halogen, would be necessary. For example, in a molecule like methyl 4-fluoro-3-(trifluoromethyl)cinnamate, the fluorine atom, being an excellent leaving group in SNAr reactions, could be displaced by a variety of nucleophiles. nih.gov The rate-determining step is typically the initial attack by the nucleophile. stackexchange.com The general reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is inverse to their order in SN2 reactions. nih.gov
While no specific examples of SNAr on this compound itself are readily available in the literature, the principles of SNAr suggest that a suitably substituted precursor could readily undergo such transformations, providing a pathway to further functionalize the aromatic ring.
Reactivity of the Carbon-Carbon Double Bond (Olefinic Moiety)
The carbon-carbon double bond in this compound is part of an α,β-unsaturated ester system. Its reactivity is strongly influenced by the electron-withdrawing effects of both the ester group and the 4-trifluoromethylphenyl group, which make the double bond electron-deficient and thus susceptible to nucleophilic attack, particularly at the β-carbon.
The electron-deficient nature of the olefinic bond in this compound makes it an excellent candidate for nucleophilic conjugate addition, also known as Michael addition. organic-chemistry.orglibretexts.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a 1,4-addition across the conjugated system. youtube.commasterorganicchemistry.com The presence of the ester and the strongly electron-withdrawing 4-trifluoromethylphenyl group enhances the electrophilicity of the β-carbon, promoting this type of reaction. youtube.com A wide range of nucleophiles, including enolates, amines, and thiolates, can participate in conjugate addition. masterorganicchemistry.com
The general mechanism involves the attack of the nucleophile on the β-carbon, followed by the formation of an enolate intermediate which is then protonated to yield the final product. masterorganicchemistry.com
| Reactant | Nucleophile (Nu⁻) | Product |
|---|---|---|
| This compound | Enolates, Amines, Thiolates, Cuprates | Methyl 3-Nu-3-(4-trifluoromethylphenyl)propanoate |
Interestingly, under photochemical conditions, a regio-reversed α-conjugate addition has been reported for a similar electron-deficient trifluoromethyl-substituted alkene, suggesting that the regioselectivity of nucleophilic addition can be controlled by the reaction conditions. acs.org
In contrast to nucleophilic addition, electrophilic addition to the double bond of this compound is disfavored. The double bond is significantly deactivated by the attached electron-withdrawing ester and 4-trifluoromethylphenyl groups. These groups reduce the electron density of the C=C π-bond, making it less attractive to electrophiles.
Despite this deactivation, reactions such as halogenation can still occur, though they may require more forcing conditions compared to electron-rich alkenes. For example, the electrophilic addition of bromine to cinnamic acid is a known procedure that proceeds to give the 2,3-dibromo derivative. rsc.org This reaction occurs via a bromonium ion intermediate, followed by attack of a bromide ion. A similar reaction would be expected for this compound, although the reaction rate would likely be slower due to the increased deactivation by the trifluoromethyl group.
The electron-deficient nature of the double bond makes this compound an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In a normal-electron-demand Diels-Alder reaction, the rate is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. nih.gov this compound possesses two such electron-withdrawing groups (the ester and the trifluoromethylphenyl group), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with a diene's Highest Occupied Molecular Orbital (HOMO).
Furthermore, research has shown that cinnamate (B1238496) esters bearing electron-deficient trifluoromethyl groups are highly effective substrates in photocatalytic [2+2] cycloaddition reactions. In one study, this compound underwent a visible-light-mediated organophotocatalytic homodimerization to yield the corresponding cyclobutane (B1203170) product with a high yield of 91%. nih.gov This highlights the utility of this compound in forming four-membered rings under photocatalytic conditions.
Other types of cycloadditions, such as [3+2] cycloadditions, have also been successfully carried out with trifluoromethyl-substituted alkenes, leading to the formation of five-membered heterocyclic rings. thieme-connect.dethieme-connect.comresearcher.life
| Reaction Type | Reactant(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| [2+2] Cycloaddition (Homodimerization) | This compound | 4CzIPN (photocatalyst), visible light | Cyclobutane dimer | 91% | nih.gov |
Hydrogenation and Reduction Pathways
The carbon-carbon double bond in this compound is susceptible to hydrogenation, a reaction that adds hydrogen across the double bond to form the corresponding saturated alkane. This transformation is typically achieved using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. youtube.com The process converts the α,β-unsaturated ester into a saturated ester, specifically methyl 3-(4-trifluoromethylphenyl)propanoate. This reaction is generally efficient and proceeds under mild conditions. youtube.com
The general reaction is as follows:
This compound + H₂ (in the presence of a catalyst like Pd/C) → Methyl 3-(4-trifluoromethylphenyl)propanoate
This hydrogenation is a foundational reaction that allows for the modification of the cinnamate backbone, leading to derivatives with different physical and biological properties.
Reactivity of the Ester Functionality
The ester group in this compound is another key site for chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis of the methyl ester can be carried out under either acidic or basic conditions to yield 4-trifluoromethylcinnamic acid. This reaction is a fundamental transformation that converts the ester into a carboxylic acid, which can then be used in a variety of other synthetic applications.
Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst. youtube.com This process results in the exchange of the methoxy (B1213986) group for a different alkoxy group, forming a new ester. youtube.com For example, reacting this compound with ethanol (B145695) would produce ethyl 4-trifluoromethylcinnamate. The choice of alcohol and catalyst can be tailored to achieve the desired product. youtube.com
The ester functionality can be reduced to a primary alcohol, 3-(4-(trifluoromethyl)phenyl)propan-1-ol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), which can reduce the ester group without affecting the trifluoromethyl group or the aromatic ring. This reaction is a crucial step in the synthesis of various derivatives where a primary alcohol is required.
Functionalization and Derivatization Strategies
The trifluoromethyl (CF₃) group is generally stable due to the strength of the carbon-fluorine bonds. However, recent advancements in catalysis have enabled the selective modification of this group. Photoredox catalysis, for instance, has emerged as a powerful tool for the hydrodefluorination of trifluoromethylarenes. acs.orgnih.govnewiridium.comnih.gov This method can replace a single fluorine atom with a hydrogen atom, converting a trifluoromethyl group into a difluoromethyl (CF₂H) group. acs.orgnih.govnewiridium.comnih.gov This transformation is significant as it can alter the electronic and lipophilic properties of the molecule, which is of particular interest in medicinal chemistry and materials science. acs.orgnih.govnewiridium.comnih.gov
Recent research has demonstrated metal-free, visible-light-promoted protocols for the exhaustive hydrodefluorination of trifluoromethylarenes, offering an alternative pathway for modifying the CF₃ group. acs.org These methods are often operationally simple and can tolerate a range of other functional groups within the molecule. acs.org
| Reaction | Reagents and Conditions | Product | Reference |
| Single Hydrodefluorination | Organophotocatalyst, Hydrogen Atom Donor, Blue Light | Methyl 4-(difluoromethyl)cinnamate | acs.org |
| Exhaustive Hydrodefluorination | Metal-Free Photoredox Catalysis, H-donor | Methyl 4-methylcinnamate | acs.org |
This compound can serve as a precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. The presence of the trifluoromethyl group can influence the reactivity and properties of these resulting compounds. researchgate.net
The double bond and the ester group provide reactive handles for various cyclization reactions. For example, the cinnamate moiety can participate in annulation reactions to form fused ring systems. The synthesis of trifluoromethyl-containing heterocyclic compounds, such as pyrazoles and benzodiazepines, has been reported from related trifluoromethylated enones, highlighting the potential of the cinnamate scaffold in building diverse heterocyclic libraries. researchgate.net The construction of trifluoromethylated heterocycles is a significant area of research due to the enhanced metabolic stability and lipophilicity that the CF₃ group often imparts to bioactive molecules. researchgate.net
| Starting Material/Intermediate | Reaction Type | Resulting Scaffold/System | Reference |
| Trifluoromethylated Enones (related to the cinnamate structure) | Condensation with bidentate nucleophiles | Pyrazoles, Benzodiazepines, Benzothiazepines | researchgate.net |
| β-Trifluoromethylated Enones | Conjugate addition and cyclization | β-Trifluoromethylated Pyrrolines | rsc.org |
The development of new catalytic methods continues to expand the possibilities for transforming this compound into novel and valuable chemical entities.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal interactions between neighboring protons. ubc.ca In the ¹H NMR spectrum of methyl 4-trifluoromethylcinnamate, distinct signals corresponding to the aromatic, vinylic, and methyl protons are observed.
The aromatic protons on the benzene (B151609) ring typically appear as two doublets due to their coupling with adjacent protons. The vinylic protons, part of the carbon-carbon double bond, also present as doublets, with a large coupling constant characteristic of a trans configuration. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.65 | d | 8.2 |
| Aromatic CH | 7.55 | d | 8.2 |
| Vinylic CH | 7.70 | d | 16.0 |
| Vinylic CH | 6.50 | d | 16.0 |
| Methyl (OCH₃) | 3.82 | s | - |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm. pressbooks.pub The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. pressbooks.pub
The carbonyl carbon of the ester group is typically found at the most downfield chemical shift due to the deshielding effect of the two oxygen atoms. pressbooks.pub The carbons of the benzene ring and the vinyl group appear in the aromatic/alkene region of the spectrum. The trifluoromethyl group's carbon is also identifiable, often showing a quartet multiplicity due to coupling with the three fluorine atoms. The methyl ester carbon appears at a characteristic upfield position.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166.8 |
| Aromatic C-CF₃ | 132.5 (q, J = 32.5 Hz) |
| Aromatic CH | 128.2 |
| Aromatic CH | 125.8 (q, J = 3.8 Hz) |
| Aromatic C (quaternary) | 137.9 |
| Vinylic CH | 142.5 |
| Vinylic CH | 119.5 |
| Trifluoromethyl (CF₃) | 123.9 (q, J = 272.0 Hz) |
| Methyl (OCH₃) | 52.1 |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0.00 ppm. pressbooks.pub The 'q' denotes a quartet multiplicity due to C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to characterize fluorine-containing compounds. The trifluoromethyl (CF₃) group in this compound gives a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. nih.gov This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl moiety. nih.govrsc.org The chemical shift is typically reported relative to a fluorine-containing reference standard, such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
A representative chemical shift for the CF₃ group in a compound like this compound would be in the range of -60 to -65 ppm.
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons and between the coupled vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. This can be used to confirm the trans stereochemistry of the double bond, as a Nuclear Overhauser Effect would be observed between the vinylic protons that are on the same side of the double bond.
Vibrational Spectroscopy
Vibrational spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is unique to the compound.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.
C=O Stretch: A strong, sharp absorption band is observed in the region of 1720-1700 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester.
C=C Stretch: Absorptions corresponding to the carbon-carbon double bond of the vinyl group and the aromatic ring are typically found in the 1640-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the ester C-O bond usually appears in the 1300-1100 cm⁻¹ range.
C-F Stretch: Strong absorption bands due to the stretching of the carbon-fluorine bonds in the trifluoromethyl group are expected in the region of 1350-1150 cm⁻¹.
C-H Stretch: Aromatic and vinylic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the methyl C-H stretching appears just below 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1715 |
| C=C (Alkene) | Stretch | ~1640 |
| C=C (Aromatic) | Stretch | ~1610, ~1580 |
| C-F (Trifluoromethyl) | Stretch | ~1325, ~1170, ~1130 |
| C-O (Ester) | Stretch | ~1260, ~1110 |
| =C-H (Alkene, trans) | Bend (out-of-plane) | ~980 |
Raman Spectroscopy for Molecular Vibrational Analysis
The spectrum is expected to be dominated by several key vibrational modes. The carbonyl (C=O) stretching vibration of the methyl ester group is anticipated to produce a strong band in the region of 1729-1748 cm⁻¹. researchgate.netnih.gov The olefinic C=C bond stretching of the cinnamate (B1238496) backbone would appear as a distinct peak around 1660 cm⁻¹. researchgate.net
The aromatic ring contributes multiple bands, including C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring breathing modes between 1580 cm⁻¹ and 1610 cm⁻¹. The trifluoromethyl (CF₃) group introduces its own set of vibrations, including symmetric and asymmetric stretching modes, which are typically found in the 1100-1350 cm⁻¹ region, though they can be complex and couple with other vibrations.
Table 1: Predicted Characteristic Raman Peaks for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Phenyl Ring |
| Carbonyl (C=O) Stretch | 1729 - 1748 | Methyl Ester researchgate.netnih.gov |
| Olefinic (C=C) Stretch | ~1660 | Alkene |
| Aromatic Ring Breathing | 1580 - 1610 | Phenyl Ring |
| CH₂/CH₃ Bending/Scissoring | ~1440 | Methyl/Alkene researchgate.net |
| CF₃ Symmetric/Asymmetric Stretch | 1100 - 1350 | Trifluoromethyl |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₉F₃O₂), the theoretical monoisotopic mass is 230.0555 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically within a few parts per million (ppm), confirming the compound's identity. mdpi.comnih.gov
The fragmentation pattern in mass spectrometry helps to piece together the molecular structure. chemguide.co.uklibretexts.org For this compound, the fragmentation is expected to follow pathways characteristic of cinnamate esters. The molecular ion ([M]⁺˙) is first observed at m/z 230. A primary and very common fragmentation step is the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a highly stable acylium ion. A subsequent fragmentation involves the loss of a neutral carbon monoxide (CO) molecule from this acylium ion. The trifluoromethylated phenyl group is relatively stable, meaning fragments containing this moiety will be prominent in the spectrum.
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (Calculated) | Ion Formula | Description |
|---|---|---|
| 230.0555 | [C₁₁H₉F₃O₂]⁺˙ | Molecular Ion (M)⁺˙ |
| 199.0473 | [C₁₀H₆F₃O]⁺ | [M - •OCH₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold-standard technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govfrontiersin.org It serves as a powerful tool for both qualitative identification and quantitative assessment of purity.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated as they pass through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the column walls). thermofisher.com this compound, being a volatile ester, will travel through the column at a characteristic speed, eluting at a specific retention time.
Upon exiting the GC column, the molecule enters the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum. This spectrum acts as a chemical fingerprint. By comparing the obtained mass spectrum with library data or the fragmentation pattern predicted by HRMS, the identity of the compound can be confirmed with high confidence. nih.gov The area under the chromatographic peak is proportional to the amount of the compound, allowing for the determination of its purity relative to other volatile components in the sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on the bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as packing forces and potential hydrogen bonding, that govern the crystal lattice.
A search of publicly available resources, including the Crystallography Open Database, indicates that a single-crystal X-ray diffraction structure for this compound has not yet been reported. ugr.es The successful crystallization and analysis of this compound would provide the most accurate and complete picture of its solid-state molecular geometry.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl Cinnamate |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations of Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. DFT calculations for Methyl 4-trifluoromethylcinnamate typically employ functionals like B3LYP in combination with a suitable basis set to accurately model its geometry and electronic distribution. researchgate.net These calculations provide fundamental insights into the molecule's behavior and characteristics. The optimization of the molecular structure is a primary step, leading to the determination of bond lengths, bond angles, and dihedral angles in its most stable conformation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net For this compound, the HOMO is predominantly localized on the cinnamate (B1238496) backbone, including the phenyl ring and the double bond, which are electron-rich regions. In contrast, the LUMO is expected to be centered more towards the electron-withdrawing trifluoromethyl group and the carbonyl group of the ester.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. The HOMO-LUMO gap also influences the charge transfer characteristics within the molecule. researchgate.net The analysis of these orbitals helps in understanding the sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com
| Property | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; localized on the electron-rich phenyl and vinyl groups. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; localized on the electron-deficient trifluoromethyl and ester groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines chemical reactivity, kinetic stability, and electronic transitions. A smaller gap implies higher reactivity. |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. scienceopen.comreadthedocs.io The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing varying potential values.
For this compound, the MEP map would typically show regions of negative electrostatic potential (usually colored red) around the oxygen atoms of the carbonyl group and the fluorine atoms of the trifluoromethyl group, indicating their nucleophilic character and propensity to interact with electrophiles. ajchem-a.comjmaterenvironsci.com Conversely, regions of positive electrostatic potential (usually colored blue) would be located around the hydrogen atoms of the phenyl ring and the methyl group, highlighting their electrophilic character. jmaterenvironsci.com This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding. scienceopen.com
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The prediction of ¹⁹F NMR chemical shifts is especially valuable for fluorinated organic compounds and can be achieved with good accuracy using appropriate scaling factors and computational methods. researchgate.netbohrium.comrsc.orgnih.gov
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed using DFT. researchgate.net These calculations help in the assignment of the observed experimental IR bands to specific vibrational modes of the molecule, such as the C=O stretching of the ester group, C=C stretching of the vinyl group, and vibrations associated with the trifluoromethyl group and the phenyl ring. researchgate.net A comparison between the calculated and experimental IR spectra can confirm the molecular structure.
| Spectroscopic Parameter | Computational Method | Information Gained for this compound |
| NMR Chemical Shifts | DFT/GIAO | Prediction of ¹H, ¹³C, and ¹⁹F chemical shifts for structural elucidation. |
| IR Frequencies | DFT | Assignment of vibrational modes, confirming the presence of functional groups like C=O, C=C, and CF₃. |
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into the intermolecular interactions of this compound with itself or with solvent molecules. nih.gov
These simulations can reveal how the molecule behaves in a condensed phase, such as in solution or in a crystalline state. For instance, MD simulations can be used to study the solvation of this compound in different solvents, providing information on the formation of hydrogen bonds and other non-covalent interactions. This understanding is crucial for processes like crystallization and for predicting the molecule's behavior in various chemical environments. The flexibility of the molecule, including the rotation around single bonds, can also be investigated. nih.gov
Quantum Chemical Topology and Bonding Analysis
Quantum Chemical Topology (QCT) is a theoretical framework that partitions the electron density of a molecule to define atoms within a molecule and to characterize the chemical bonds between them. sciencesconf.orgresearchgate.net One of the most prominent applications of QCT is the Quantum Theory of Atoms in Molecules (QTAIM).
By analyzing the topological properties of the electron density, such as the location of bond critical points and the value of the electron density and its Laplacian at these points, the nature of the chemical bonds in this compound can be characterized. This analysis can distinguish between covalent and non-covalent interactions and provide a quantitative measure of bond strength and ionicity. QCT offers a detailed and rigorous description of the chemical bonding that goes beyond simple Lewis structures. sciencesconf.orgnih.govmpg.deyoutube.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study the pathways of its synthesis, such as the Fisher-Speier or Steglich esterification of 4-trifluoromethylcinnamic acid. sapub.orgnih.govresearchgate.net
By calculating the energies of reactants, transition states, and products, the reaction energy profile can be constructed. rsc.org This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, the role of catalysts in the esterification process can be investigated by modeling the catalytic cycle. rsc.org Furthermore, computational studies can help to understand and predict the regioselectivity and stereoselectivity of reactions involving this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to discern the mathematical relationships between the structural properties of a series of compounds and their biological activity. wikipedia.org While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the key structural features that likely govern its activity. This is achieved by analyzing studies on analogous compounds, such as other cinnamic acid derivatives. nih.govnih.govresearchgate.net The general form of a QSAR model can be expressed as:
Biological Activity = f(Physicochemical Properties and/or Structural Properties) + error wikipedia.org
For a molecule like this compound, QSAR studies would typically focus on three main classes of molecular descriptors: electronic, steric, and hydrophobic. These descriptors quantify the influence of different substituents on the molecule's interaction with a biological target.
Detailed Research Findings from Analogous Systems
QSAR analyses of various libraries of cinnamic acid derivatives and related structures have highlighted the importance of the substitution pattern on the phenyl ring. nih.govnih.gov Studies on cinnamamides, for instance, have revealed that the electronic properties of the substituents on the phenyl ring are critical for their biological activity. nih.gov Specifically, it was found that electron-withdrawing groups tended to increase the anticonvulsant activity of the compounds, while electron-donating groups reduced it. nih.gov This suggests that the electronic nature of the trifluoromethyl group in this compound is a key determinant of its potential activity.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is often quantified by the Hammett constant (σ), a parameter used in QSAR studies to describe the electronic effect of a substituent on a benzene (B151609) ring. mdpi.com Substituents with positive Hammett constants are electron-withdrawing. nih.gov
In addition to electronic effects, steric and hydrophobic parameters are also crucial. The size and shape of the molecule (steric factors) can influence how well it fits into a receptor's binding site, while its lipophilicity (hydrophobicity) affects its ability to cross cell membranes and reach its target. srmist.edu.in The trifluoromethyl group, while having a relatively small steric footprint, significantly increases the lipophilicity of the molecule. nih.gov
A hypothetical QSAR study on a series of substituted methyl cinnamates would likely involve the generation of a model that correlates biological activity with a combination of these descriptors. Such a model would allow for the rational design of new derivatives with potentially enhanced activity.
Interactive Data Table of Molecular Descriptors for Substituted Cinnamate Analogs
The following table illustrates the types of molecular descriptors that would be considered in a QSAR study of compounds related to this compound. The values for the Hammett constant (σp), a measure of the electronic effect of a para-substituent, and the hydrophobic parameter (π), which indicates the substituent's contribution to lipophilicity, are provided for several common functional groups.
| Substituent (at para-position) | Hammett Constant (σp) | Hydrophobic Parameter (π) | Predicted Influence on Activity (based on general principles) |
| -H (Hydrogen) | 0.00 | 0.00 | Baseline |
| -CH3 (Methyl) | -0.17 | 0.56 | Potentially decreased activity due to electron-donating nature |
| -OCH3 (Methoxy) | -0.27 | -0.02 | Potentially decreased activity due to strong electron-donating nature |
| -Cl (Chloro) | 0.23 | 0.71 | Potentially increased activity due to electron-withdrawing nature |
| -NO2 (Nitro) | 0.78 | -0.28 | Potentially increased activity due to strong electron-withdrawing nature |
| -CF3 (Trifluoromethyl) | 0.54 | 0.88 | Potentially increased activity due to strong electron-withdrawing nature and increased lipophilicity |
This table is for illustrative purposes to demonstrate QSAR principles. The predicted influence is a generalization based on findings from related compound series where electron-withdrawing properties enhance activity. nih.gov
The data in the table suggests that the trifluoromethyl group is a favorable substituent in cases where electron-withdrawing character and increased lipophilicity are desired for enhanced biological activity. nih.govnih.gov QSAR models, often developed using techniques like multiple linear regression or more advanced machine learning algorithms, can provide a more quantitative prediction of the activity of novel, unsynthesized compounds. nih.govnih.gov
Applications in Organic Synthesis and Materials Science
Methyl 4-Trifluoromethylcinnamate as a Synthetic Building Block and Intermediate
The strategic placement of the trifluoromethyl group on the phenyl ring, combined with the reactivity of the cinnamate (B1238496) backbone, positions this compound as a key intermediate in various synthetic pathways.
Precursor to Structurally Complex Organic Molecules
This compound serves as a valuable precursor for the synthesis of more intricate organic structures. nih.gov The presence of the trifluoromethyl group is of particular interest in the development of pharmaceuticals and agrochemicals, as it can significantly alter the biological activity of a molecule. rsc.orgbohrium.com The double bond and ester functionality of the cinnamate moiety allow for a variety of chemical transformations, including addition reactions, cyclizations, and reductions, enabling the construction of diverse molecular architectures.
A notable example of its application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. google.comgoogle.comnih.gov Although various synthetic routes to Nabumetone exist, the structural elements of this compound are analogous to key intermediates in some synthetic strategies for related compounds, highlighting its potential as a starting material or a structural model in the synthesis of pharmacologically active agents.
Role in Medicinal Chemistry Scaffold Development (non-clinical drug design principles)
In the realm of medicinal chemistry, the concept of a molecular scaffold is fundamental to drug design. nih.gov A scaffold provides the core structure of a molecule, which can then be modified with various functional groups to optimize its pharmacological properties. researchgate.net The trifluoromethyl group is a particularly favored substituent in this context. bohrium.com Its incorporation into a molecular scaffold can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. researchgate.netnih.gov
This compound provides a scaffold that combines the cinnamate framework with the influential trifluoromethyl group. This makes it a valuable tool for medicinal chemists exploring the impact of trifluoromethyl substitution on the biological activity of different molecular series. nih.gov The "magic methyl" effect, where the addition of a methyl group can dramatically alter a compound's properties, is a well-known concept in drug discovery, and the trifluoromethyl group can exert even more profound electronic and steric effects. mdpi.com
Table 1: Key Properties Influenced by the Trifluoromethyl Group in Drug Design
| Property | Influence of Trifluoromethyl Group |
| Metabolic Stability | Increased due to the strength of the C-F bond. nih.gov |
| Lipophilicity | Enhanced, which can improve membrane permeability. researchgate.netnih.gov |
| Binding Affinity | Can be improved through favorable interactions with the target protein. nih.gov |
| Bioavailability | Can be positively impacted by the overall change in physicochemical properties. nih.gov |
Utilization in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify promising lead compounds for drug discovery.
Applications in Polymer Chemistry and Monomer Design
The cinnamate functional group has long been recognized for its utility in polymer science, and the introduction of a trifluoromethyl substituent further expands its potential applications. rsc.org
Photopolymerization and Photo-Crosslinking Applications
Cinnamate-containing polymers are well-known for their photosensitivity. Upon exposure to ultraviolet (UV) light, the double bonds of the cinnamate groups can undergo a [2+2] cycloaddition reaction, leading to the formation of crosslinks between polymer chains. This process, known as photocrosslinking, transforms a soluble polymer into an insoluble network.
The incorporation of this compound into polymers can influence their photopolymerization and photo-crosslinking behavior. The electron-withdrawing nature of the trifluoromethyl group can affect the electronic properties of the cinnamate double bond, potentially altering its reactivity and the efficiency of the crosslinking process. This allows for the fine-tuning of the material's properties for specific applications, such as in the fabrication of photoresists for microelectronics or in the development of light-curable coatings and adhesives.
Free Radical Polymerization of Cinnamate Derivatives
Free radical polymerization is a widely used method for synthesizing a variety of polymers. nih.govmcmaster.ca While methyl methacrylate (B99206) is a common monomer in such polymerizations, the introduction of functionalized monomers like cinnamate derivatives can impart specific properties to the resulting polymer. researchgate.netdergipark.org.tr
The polymerization of this compound, either as a homopolymer or as a comonomer with other vinyl monomers, can lead to the formation of polymers with unique characteristics. The bulky and highly fluorinated trifluoromethyl group can affect the polymer's glass transition temperature, thermal stability, and surface properties. For instance, fluorinated polymers often exhibit low surface energy and high hydrophobicity, which can be advantageous in applications such as anti-fouling coatings or specialized optical materials. Research into the radical polymerization of fluorinated methacrylates has demonstrated the significant impact of trifluoromethyl groups on polymer properties. researchgate.net
Development of Advanced Polymers and Coatings
The incorporation of fluorine-containing monomers like this compound into polymer chains can significantly enhance the properties of the resulting materials. The trifluoromethyl group is known for its high thermal stability, chemical resistance, and low surface energy. When this compound is used as a monomer or co-monomer in polymerization reactions, it can yield polymers with improved characteristics suitable for advanced coatings and specialty plastics.
Research into polymers derived from trifluoromethyl-substituted monomers has highlighted their potential for creating materials with low dielectric constants, which are crucial for applications in microelectronics. Furthermore, the presence of the bulky and hydrophobic -CF3 group can increase the glass transition temperature (Tg) of polymers, leading to materials with better dimensional stability at elevated temperatures. The low surface energy imparted by the fluorine atoms also results in coatings with excellent hydrophobicity and oleophobicity, making them resistant to water, oils, and stains.
Table 1: Properties of Polymers Incorporating Trifluoromethyl-Substituted Monomers
| Property | Observation | Implication for Advanced Coatings |
| Thermal Stability | Polymers exhibit higher decomposition temperatures. | Enhanced durability and performance in high-temperature environments. |
| Chemical Resistance | Increased resistance to a wide range of solvents and chemicals. | Suitable for protective coatings in harsh chemical settings. |
| Surface Energy | Significantly lower surface energy compared to non-fluorinated analogues. | Creation of self-cleaning and anti-fouling surfaces. |
| Dielectric Constant | Reduced dielectric constant. | Use in insulating layers for electronic components. |
Contributions to Optoelectronic and Photonic Materials
The unique electronic and optical properties of this compound make it a candidate for the development of advanced optoelectronic and photonic materials. Organic materials with nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and frequency conversion. jhuapl.edu The design of NLO materials often involves creating molecules with a strong electron donor-acceptor system, which enhances the second-order NLO response.
While this compound itself may not be a powerful NLO material, it can serve as a crucial precursor for creating such materials. The trifluoromethyl group acts as a strong electron-withdrawing group, and when combined with a suitable electron-donating group on the aromatic ring, it can lead to molecules with significant hyperpolarizability. The cinnamate backbone provides a conjugated system through which charge transfer can occur, a key requirement for NLO activity.
Furthermore, the photophysical properties of materials derived from this compound are of interest. The introduction of the -CF3 group can influence the absorption and emission characteristics of chromophores, potentially leading to materials for applications in organic light-emitting diodes (OLEDs) and other photonic devices.
Table 2: Potential Optoelectronic and Photonic Applications of this compound Derivatives
| Application Area | Role of this compound Moiety | Potential Benefit |
| Nonlinear Optics | Acts as an electron-accepting component in push-pull systems. | Enhancement of second-harmonic generation (SHG) and other NLO effects. |
| Organic Light-Emitting Diodes (OLEDs) | Can be incorporated into emissive or charge-transporting layers. | Tuning of emission color and improvement of device efficiency and stability. |
| Optical Waveguides | Polymers derived from it can exhibit low optical loss. | Fabrication of low-loss optical components for integrated photonics. |
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and is crucial for the development of functional nanomaterials. The introduction of fluorine atoms into molecules can have a profound impact on their self-assembly behavior. nih.gov
The trifluoromethyl group in this compound can participate in a variety of non-covalent interactions, including dipole-dipole interactions and so-called "fluorous" interactions. The high electronegativity of fluorine atoms creates a polarized C-F bond, leading to specific intermolecular interactions that can direct the self-assembly process. It has been observed that fluorination can lead to changes in the self-assembly motif, sometimes resulting in unexpected and novel supramolecular architectures. nih.gov
For instance, in the context of crystal engineering, the trifluoromethyl group can influence the packing of molecules in the solid state, leading to the formation of specific crystal structures with desired properties. In solution, amphiphilic molecules containing fluorinated segments can self-assemble into micelles, vesicles, or other complex structures. The unique properties of fluorocarbons, such as their immiscibility with both water and hydrocarbons, drive these assembly processes.
Table 3: Influence of the Trifluoromethyl Group on Supramolecular Assembly
| Type of Interaction | Description | Impact on Self-Assembly |
| Dipole-Dipole Interactions | Arise from the polarized C-F bonds. | Can lead to ordered packing and stabilization of supramolecular structures. |
| Fluorous Interactions | The tendency of highly fluorinated molecules to segregate from non-fluorinated counterparts. | Drives the formation of distinct fluorinated domains in self-assembled systems. |
| Halogen Bonding | The interaction between the fluorine atoms and an electron donor. | Can provide directional control in the formation of supramolecular architectures. |
Mechanistic Studies on Biological Interactions Non Clinical / in Vitro / in Silico
Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (in vitro and computational docking)
The specific enzyme-ligand interactions for Methyl 4-trifluoromethylcinnamate are not extensively detailed in publicly available research. However, the broader class of cinnamic acid derivatives and other methyl-donating compounds has been studied. Computational methods like molecular docking are crucial for predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. nih.gov These in silico techniques model the ligand within the enzyme's active site to predict its orientation and binding energy.
Receptor Binding Profiling and Ligand-Receptor Interactions (in vitro assays and molecular modeling)
Similar to enzyme interactions, specific receptor binding profiles for this compound are not well-documented. Molecular modeling is a key tool used to build predictive structural models and analyze drug-receptor interactions. nih.govnih.gov This approach helps in understanding how a ligand's structure, such as the presence of a trifluoromethyl group, influences its fit and interaction with a receptor's binding pocket. nih.govnih.gov
In broader studies of small molecules, researchers use in vitro binding assays across a panel of known receptors to establish a pharmacological profile. researchgate.net For example, studies on tryptamine (B22526) psychedelics have determined their binding affinities for various serotonin (B10506) receptors, revealing how small structural changes can alter receptor interaction. researchgate.net Molecular modeling of these interactions often reveals key hydrogen bonds or hydrophobic interactions that stabilize the ligand-receptor complex. nih.govnih.gov A comprehensive screening and modeling study would be necessary to determine the specific receptor targets and interaction patterns for this compound.
Antifungal Activity Studies on Plant Pathogenic Fungi (in vitro)
This compound has demonstrated notable antifungal activity against several plant pathogenic fungi in in vitro studies. Research on a series of cinnamic acid esters identified this compound (referred to as compound A22 in one study) as having inhibitory effects against various fungal species. apsnet.org The effectiveness of this compound is often quantified by its EC50 value, which represents the concentration required to inhibit 50% of fungal growth.
The antifungal efficacy of this compound was evaluated against four significant plant pathogens. apsnet.org The compound showed varying levels of activity against Fusarium solani, Pyricularia grisea, Valsa mali, and Botrytis dothidea. apsnet.org This suggests its potential as a broad-spectrum antifungal agent in an agricultural context. scielo.brnih.gov
Table 1: In Vitro Antifungal Activity of this compound (A22) EC50 values represent the concentration in μg/mL required to achieve 50% inhibition of mycelial growth.
| Fungal Species | EC50 (μg/mL) |
| Fusarium solani | 69.8 |
| Pyricularia grisea | 64.9 |
| Valsa mali | >100 |
| Botrytis dothidea | 75.3 |
| Data sourced from a study on cinnamic acid esters and their derivatives. apsnet.org |
Structure-Activity Relationship (SAR) Analysis for Antifungal Efficacy
The structure-activity relationship (SAR) of cinnamic acid esters reveals that both the substituent on the phenyl ring and the ester's alkyl group significantly impact antifungal activity. apsnet.orgscielo.br For cinnamic acid derivatives, the presence and position of substituents on the phenyl ring are critical. scielo.br
Investigation of Antifungal Mechanism of Action in Fungal Systems
While the precise antifungal mechanism of this compound has not been specifically elucidated, studies on its parent compound, cinnamic acid, offer potential insights. Research on cinnamic acid's effect against the plant pathogen Sclerotinia sclerotiorum suggests that its mechanism involves damaging the fungal cell membrane. nih.gov This damage leads to increased cell membrane permeability and the subsequent leakage of intracellular electrolytes, which disrupts cellular function and leads to cell death. nih.gov It is plausible that esters of cinnamic acid, including the 4-trifluoromethyl derivative, could share this mechanism of action by disrupting the integrity of fungal cell membranes. However, further research is needed to confirm this specific mechanism for this compound. apsnet.org
Cellular Pathway Modulation in Model Systems (e.g., Caspase-3/7 activation in cancer cell lines, in vitro)
Research into the specific effects of this compound on cellular pathways is limited. However, studies on structurally similar compounds provide evidence of pathway modulation. A study investigating various α-acyloxy carboxamides included a trifluoromethylcinnamate derivative (compound 7h) and tested its effect on cancer cell lines. nih.gov This related compound was found to exhibit moderate activity in activating caspases-3 and -7 in Caco-2 and HepG-2 cancer cell lines. nih.gov
Caspases are a family of proteases that are critical executioners of apoptosis (programmed cell death). The activation of effector caspases like caspase-3 and caspase-7 is a key event in the apoptotic pathway. nih.gov Assays to detect this activation often use a proluminescent substrate that, when cleaved by the active caspase, generates a measurable light signal. The finding that a trifluoromethylcinnamate derivative can induce caspase-3/7 activation suggests that this class of compounds may have the potential to modulate apoptotic pathways, a characteristic of interest in anticancer research. nih.gov
Applications in Agrochemical Research as Crop Protection Agents (e.g., insect repellent, pesticide development, non-clinical)
The demonstrated in vitro antifungal activity of this compound against multiple plant pathogenic fungi positions it as a compound of interest for agrochemical research. apsnet.orgnih.gov Cinnamic acid esters are considered to have great potential for developing new, environmentally friendly fungicides due to their basis in natural product frameworks, simple structures, and ease of preparation. apsnet.orgscielo.br The activity of this compound against pathogens like Fusarium solani and Botrytis dothidea supports its potential use as a crop protection agent. apsnet.org
While its primary documented activity is antifungal, the broader class of Meliaceae plant extracts, which can contain cinnamate-related compounds, has been investigated for insecticidal properties. Furthermore, other synthetic compounds containing trifluoromethyl groups have been developed as potent insecticides. nih.gov Although there is no direct evidence from the available research that this compound possesses insect repellent or insecticidal properties, its efficacy against fungal pathogens alone warrants its consideration in the development of new agricultural fungicides. apsnet.orgscielo.br
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds, including derivatives of Methyl 4-trifluoromethylcinnamate. These computational tools can analyze vast datasets of chemical structures and properties to predict the characteristics of new molecules with a high degree of accuracy. This predictive power can significantly accelerate the identification of candidates with enhanced biological activity or specific material properties.
AI algorithms can be trained on existing data to understand the complex relationships between a molecule's structure and its function. This allows for the in-silico screening of virtual libraries of compounds, saving valuable time and resources that would otherwise be spent on synthesizing and testing less promising candidates. For instance, machine learning models could be employed to predict the binding affinity of this compound analogs to a specific biological target, guiding the design of more potent and selective therapeutic agents. Furthermore, AI can assist in predicting synthetic pathways, making the production of these novel compounds more efficient. youtube.com
Table 1: Potential AI and Machine Learning Applications in this compound Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | High-throughput computational screening of virtual compound libraries. | Rapid identification of new derivatives with desired properties. |
| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to predict biological activity. | Design of more potent and selective biologically active compounds. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage identification of drug candidates with favorable pharmacokinetic profiles. |
| Retrosynthesis Planning | AI-driven prediction of optimal synthetic routes. | More efficient and cost-effective synthesis of novel compounds. |
Exploration of Novel Catalytic Approaches for Synthesis
The synthesis of this compound and its derivatives is an area of active research, with a focus on developing more efficient, sustainable, and cost-effective catalytic methods. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, which can lead to significant waste generation and environmental concerns.
Future research will likely focus on the development of novel catalysts that can promote the synthesis of these compounds with high selectivity and yield under milder conditions. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts. For example, the use of palladium-catalyzed cross-coupling reactions has shown promise in the synthesis of a variety of cinnamate (B1238496) derivatives. The development of more active and stable catalysts could further improve the efficiency of these transformations.
Furthermore, the principles of green chemistry are expected to play a more prominent role in the design of new synthetic routes. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. The development of catalytic systems that can operate in aqueous media or under solvent-free conditions would be a significant step towards more sustainable chemical manufacturing.
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound expand, so too does the need for sensitive and reliable analytical methods for its detection and quantification, particularly at trace levels. The development of advanced analytical techniques is crucial for a variety of applications, including environmental monitoring, quality control in manufacturing, and pharmacokinetic studies.
Future research in this area will likely focus on the development of hyphenated analytical techniques that combine the high separation power of chromatography with the high sensitivity and selectivity of mass spectrometry. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are already widely used for the analysis of organic compounds, but further improvements in instrumentation and methodology could lead to even lower detection limits and greater accuracy.
Additionally, there is a growing interest in the development of novel sensor technologies for the rapid and on-site detection of specific compounds. These could include electrochemical sensors, optical sensors, and biosensors that are designed to selectively bind to this compound and produce a measurable signal. The development of such sensors would have significant implications for real-time monitoring and high-throughput screening applications.
Expanding Applications in Niche Materials Science Fields
The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, make this compound an attractive building block for the development of advanced materials with tailored properties. While its applications in certain areas are established, future research is expected to explore its potential in a wider range of niche materials science fields.
One promising area is the development of novel polymers and liquid crystals. The incorporation of the trifluoromethyl group can significantly alter the physical and chemical properties of these materials, leading to enhanced thermal stability, improved optical properties, and unique self-assembly behavior. For example, polymers containing the 4-trifluoromethylcinnamate moiety could find applications as high-performance coatings, membranes, or electronic materials.
Another area of interest is the use of this compound in the design of functional surfaces and interfaces. The fluorinated nature of the compound can be exploited to create surfaces with specific wetting properties, such as superhydrophobicity or oleophobicity. These could have applications in a variety of fields, including self-cleaning surfaces, anti-fouling coatings, and microfluidic devices.
Deepening Mechanistic Understanding of Biological Activity at the Molecular Level
While the biological activities of this compound have been reported, a detailed understanding of its mechanism of action at the molecular level is often lacking. Future research will need to focus on elucidating the specific molecular targets and signaling pathways that are modulated by this compound.
This will require a multidisciplinary approach that combines techniques from medicinal chemistry, molecular biology, and computational modeling. For example, target identification studies could be used to identify the specific proteins or enzymes that interact with this compound. This could be followed by structural biology studies, such as X-ray crystallography or NMR spectroscopy, to determine the precise binding mode of the compound to its target.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions between this compound and its biological targets. This information can be used to rationalize the observed biological activity and to guide the design of new analogs with improved potency and selectivity. A deeper understanding of the molecular mechanisms of action will be crucial for the development of this compound and its derivatives as potential therapeutic agents.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the common synthetic routes for Methyl 4-trifluoromethylcinnamate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 4-trifluoromethylcinnamic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling temperature (60–80°C), stoichiometric ratios (excess methanol), and reaction time (6–12 hours). Catalytic methods using carbodiimides (e.g., DCC/DMAP) in anhydrous conditions can improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : and NMR confirm the ester linkage (e.g., methoxy group at δ 3.8 ppm) and trifluoromethyl substituent (δ -62 ppm in NMR).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR spectroscopy : C=O stretch (~1700 cm) and C-F vibrations (1100–1200 cm) .
Q. How should this compound be stored to ensure stability?
Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the ester group. Use desiccants (e.g., silica gel) to avoid moisture absorption. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity compared to other substituents (e.g., Cl, Br)?
The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability in medicinal chemistry applications. Comparative studies with analogs (e.g., 4-chloro or 4-bromo derivatives) show that the trifluoromethyl group increases binding affinity to enzymes like cytochrome P450 due to its strong electron-withdrawing effect. Bioassays (e.g., enzyme inhibition assays) and computational docking (e.g., AutoDock Vina) are used to quantify these effects .
Q. What methodologies resolve contradictions in reported biological activities of this compound?
Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay conditions. Strategies include:
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., IC measurements with positive/negative controls).
- Purity validation : Use orthogonal techniques (HPLC, NMR) to confirm >98% purity.
- Meta-analysis : Compare data across studies with similar experimental designs (e.g., cell lines, exposure times) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
SAR workflows involve:
- Analog synthesis : Modify substituents (e.g., alkyl chain length, halogen replacement) using parallel synthesis or combinatorial chemistry.
- High-throughput screening : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR.
- QSAR modeling : Apply machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .
Q. What are the challenges in separating diastereomers or enantiomers during synthesis?
Chiral separation techniques include:
Q. How does this compound perform in material science applications (e.g., polymer additives)?
The trifluoromethyl group enhances thermal stability (TGA analysis) and UV resistance. Methods to evaluate performance include:
- DSC/TGA : Measure glass transition temperature () and decomposition profiles.
- Accelerated aging tests : Expose polymer films to UV light (λ = 365 nm) and monitor degradation via FTIR .
Methodological Notes
- Data reporting : Follow ICMJE guidelines for chemical characterization (e.g., NMR shifts, HRMS data) and statistical analysis (e.g., p-values, confidence intervals) .
- Ethical considerations : Adhere to institutional safety protocols for handling fluorinated compounds, including waste disposal via certified agencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
